(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one (CAS 32780-06-6), also known as (S)-(+)-gamma-hydroxymethyl-gamma-butyrolactone, is a chiral synthon and building block utilized in asymmetric organic synthesis. Featuring a reactive lactone ring and a stereochemically pure hydroxymethyl group, this compound is commercially procured as a foundational starting material for active pharmaceutical ingredients (APIs) . Its primary procurement value lies in its ability to bypass multi-step de novo chiral synthesis while guaranteeing strict stereochemical fidelity for downstream applications, including the production of anti-viral nucleosides and cholesterol-lowering agents .
Substituting this specific (S)-enantiomer with racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one or attempting in-house synthesis from chiral pool precursors like L-glutamic acid introduces severe process inefficiencies . Using the racemic mixture caps the theoretical yield of the desired stereoisomer at 50% and necessitates downstream chiral resolution. Conversely, synthesizing the lactone in-house from L-glutamic acid requires handling reagents like sodium nitrite and borane-dimethylsulfide at scale, while risking a 2-5% loss in enantiomeric excess (ee) due to partial racemization during the temperature-sensitive diazotization step [1]. Procuring the pre-synthesized, high-ee (S)-lactone is therefore critical for maintaining process safety, maximizing atom economy, and ensuring regulatory compliance in API manufacturing .
Direct procurement of (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one eliminates the need for the standard two-step synthesis from L-glutamic acid, which requires diazotization and subsequent carboxylic acid reduction . By bypassing this route, manufacturers avoid the large-scale handling of toxic sodium nitrite and highly reactive reducing agents like borane-dimethylsulfide (BH3-SMe2) [1].
| Evidence Dimension | Synthetic step reduction and hazard avoidance |
| Target Compound Data | Direct procurement (0 steps, no hazardous reducing agents) |
| Comparator Or Baseline | De novo synthesis from L-glutamic acid (2 steps, requires NaNO2 and BH3-SMe2) |
| Quantified Difference | Eliminates 2 synthetic steps and the associated safety/regulatory overhead of handling borane complexes |
| Conditions | Industrial scale-up of chiral lactone intermediates |
Streamlines process chemistry and significantly reduces the safety and regulatory overhead associated with highly reactive reducing agents.
When synthesizing stereospecific APIs, utilizing the enantiopure (S)-lactone allows for complete utilization of the starting material mass. In contrast, starting with racemic 5-(hydroxymethyl)dihydrofuran-2(3H)-one restricts the theoretical yield of the target enantiomer to 50% and requires downstream chiral chromatography or enzymatic resolution, which further degrades overall process efficiency .
| Evidence Dimension | Theoretical yield in asymmetric API synthesis |
| Target Compound Data | (S)-enantiomer (CAS 32780-06-6) (Up to 100% theoretical yield) |
| Comparator Or Baseline | Racemic mixture (Maximum 50% theoretical yield) |
| Quantified Difference | 50% higher theoretical atom economy for the desired stereoisomer |
| Conditions | Asymmetric synthesis of anti-HIV nucleosides or mevinic acids |
Drastically reduces raw material waste and eliminates the need for expensive, time-consuming downstream chiral resolution.
Commercially procured (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one guarantees an enantiomeric excess (ee) of >98% . When synthesized in-house from L-glutamic acid, the intermediate diazotization step is highly temperature-sensitive; slight deviations from 0 °C can lead to partial racemization, often resulting in a 2-5% degradation in ee [1].
| Evidence Dimension | Enantiomeric excess (ee) reliability |
| Target Compound Data | Commercially procured lactone (>98% ee guaranteed) |
| Comparator Or Baseline | In-house synthesized lactone from L-glutamic acid (Prone to 2-5% ee degradation) |
| Quantified Difference | Prevents partial racemization and ensures strict stereochemical fidelity |
| Conditions | Stereoselective synthesis requiring high enantiopurity |
Essential for meeting strict regulatory thresholds for enantiomeric purity in pharmaceutical intermediates.
As a stable liquid at room temperature, (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one exhibits high solubility in standard organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate . Its precursor, L-glutamic acid, is a zwitterionic solid that requires aqueous or highly polar media [1]. The lactone's organic solubility allows for direct integration into moisture-sensitive, transition-metal catalyzed reactions without the need for complex phase changes or functional group protections .
| Evidence Dimension | Organic solvent compatibility |
| Target Compound Data | (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one (Highly soluble in THF, DCM, EtOAc) |
| Comparator Or Baseline | L-glutamic acid (Requires aqueous or highly acidic/basic media) |
| Quantified Difference | Enables direct use in anhydrous organic workflows |
| Conditions | Anhydrous organic synthesis and transition-metal catalysis |
Enables immediate use in moisture-sensitive downstream coupling or reduction steps, streamlining the synthetic workflow.
The guaranteed >98% ee of the procured lactone ensures the correct stereochemistry of nucleoside sugar analogs (e.g., beta-F-ddA), maximizing antiviral efficacy and meeting API purity standards without downstream resolution .
Used as a core chiral building block for the lactone ring of cholesterol-lowering agents, where its use avoids the 50% yield penalty and waste associated with racemic starting materials .
The stable hydroxymethyl group and lactone ring serve as a versatile scaffold for synthesizing proprietary chiral ligands used in asymmetric catalysis, benefiting directly from the compound's organic solvent compatibility .
Acts as a direct precursor for acetylcholine and muricatacin analogs, where eliminating the handling of borane reducing agents accelerates process scale-up and improves safety .
Irritant